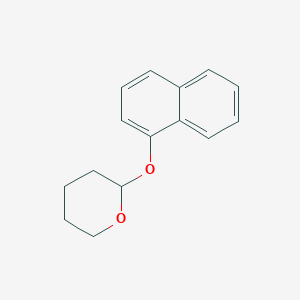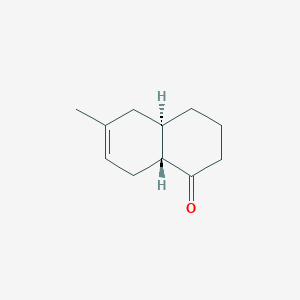![molecular formula C6H16ClPSi B14415974 {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane CAS No. 86934-69-2](/img/structure/B14415974.png)
{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane: is an organosilicon compound that features both silicon and phosphorus atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane typically involves the reaction of a chlorosilane with a phosphine. One common method is the reaction of chlorodimethylsilane with dimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The silicon and phosphorus atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-silicon or carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or ozone for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organophosphorus compounds, while oxidation and reduction reactions can lead to different oxidation states of the original compound.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Biological Probes: It can be used as a probe in biochemical studies to investigate the function of various biomolecules.
Industry:
Silicon-Based Polymers: The compound can be used in the production of silicon-based polymers with enhanced properties for use in electronics, coatings, and adhesives.
作用机制
The mechanism by which {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and influencing its reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Chlorodimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the phosphorus atom.
Dimethylphosphine: An organophosphorus compound with similar reactivity but lacking the silicon atom.
1,2-Bis(chlorodimethylsilyl)ethane: A related compound with two chlorosilane groups, offering different reactivity and applications.
Uniqueness: The presence of both silicon and phosphorus atoms in {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane gives it unique chemical properties, such as the ability to participate in a wider range of reactions and form more diverse products. This dual functionality makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
86934-69-2 |
|---|---|
分子式 |
C6H16ClPSi |
分子量 |
182.70 g/mol |
IUPAC 名称 |
2-[chloro(dimethyl)silyl]ethyl-dimethylphosphane |
InChI |
InChI=1S/C6H16ClPSi/c1-8(2)5-6-9(3,4)7/h5-6H2,1-4H3 |
InChI 键 |
XHLUVGXAEFIRGH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCP(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


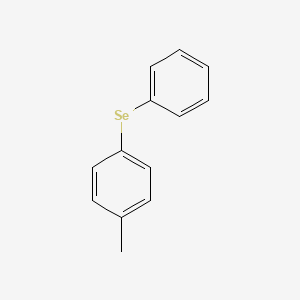
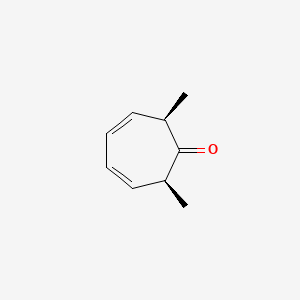
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
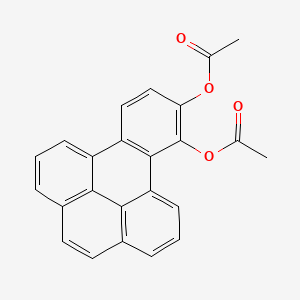





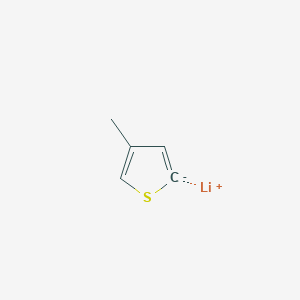
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
